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molecular formula C12H11ClO3 B8369632 Ethyl(5-chloro-1-benzofuran-3-yl)acetate

Ethyl(5-chloro-1-benzofuran-3-yl)acetate

Cat. No. B8369632
M. Wt: 238.66 g/mol
InChI Key: LBIXBLUEEXMFCO-UHFFFAOYSA-N
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Patent
US07276603B2

Procedure details

A mixture of 5-chloro-benzofuran-3 (2H)-one (1.68 g, 10 mmol) and (carboxymethylene)triphenylphosphorane (5.22 g, 15 mmol) was refluxed in toluene (100 ml) for 48 hrs. At the end, reaction mixture was concentrated and loaded over silica-gel column. The column was eluted with hexane (500 ml) and then with 25% ethyl acetate. The product, ethyl(5-chloro-1-benzofuran-3-yl)acetate, was obtained as a white oil. Yield: 1.8 g (75%); (M+H): 239.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7](=O)[C:6]=2[CH:11]=1.[C:12]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([OH:14])=[O:13].[C:35]1(C)C=CC=C[CH:36]=1>>[CH2:35]([O:14][C:12](=[O:13])[CH2:15][C:7]1[C:6]2[CH:11]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=2[O:9][CH:8]=1)[CH3:36]

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(CO2)=O)C1
Name
Quantity
5.22 g
Type
reactant
Smiles
C(=O)(O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end, reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
WASH
Type
WASH
Details
The column was eluted with hexane (500 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=COC2=C1C=C(C=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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